REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[Li]CCCC.[F:19][C:20]([F:30])([F:29])[C:21](OCC(F)(F)F)=[O:22]>C1COCC1>[C:10]([O:9][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][C:21](=[O:22])[C:20]([F:30])([F:29])[F:19])([CH3:13])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC(F)(F)F)(F)F
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a homogenous solution solution resulted
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with HOAc
|
Type
|
ADDITION
|
Details
|
diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
WASH
|
Details
|
was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography over silica gel and elution with hexanes:EtOAc (10:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(CC(C(F)(F)F)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |